1,4-Bis(2-hydroxyethoxy)-2-butyne
Overview
Description
1,4-Bis(2-hydroxyethoxy)-2-butyne is an organic compound with the molecular formula C10H14O4. It is a symmetrical molecule featuring two hydroxyethoxy groups attached to a butyne backbone. This compound is known for its versatility in various chemical reactions and applications, particularly in polymer chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-hydroxyethoxy)-2-butyne can be synthesized through the reaction of hydroquinone with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the hydroquinone acting as a nucleophile and attacking the ethylene oxide to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of hydroquinone and ethylene oxide while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-hydroxyethoxy)-2-butyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the hydroxyethoxy groups.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Bis(2-hydroxyethoxy)-2-butyne has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyesters and polyurethanes. Its hydroxyl groups participate in condensation reactions, leading to the formation of polymer chains.
Biology: Investigated for its potential antioxidant properties and its role in mitigating oxidative stress in various cell lines.
Medicine: Explored for its potential therapeutic applications, although further research is needed to determine its efficacy and safety.
Industry: Used as a plasticizer in some polymers, improving their flexibility and workability. It also functions as a crosslinking agent in certain applications, contributing to the formation of stronger and more stable materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-hydroxyethoxy)-2-butyne involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds, undergo nucleophilic attacks, and participate in condensation reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethoxy)benzene: Similar structure but with a benzene ring instead of a butyne backbone.
1,4-Bis(2-hydroxypropoxy)benzene: Similar structure but with propoxy groups instead of hydroxyethoxy groups.
1-(4-(2-hydroxyethoxy)phenoxy)propan-2-ol: An asymmetric alkoxylated-ether diol of hydroquinone.
Uniqueness
1,4-Bis(2-hydroxyethoxy)-2-butyne is unique due to its symmetrical structure and the presence of a butyne backbone, which imparts distinct chemical properties compared to its analogs. Its ability to undergo a wide range of chemical reactions and its versatility in various applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWTPMDMPUGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC#CCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041918 | |
Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1606-85-5, 32167-31-0 | |
Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1606-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyethylated 2-butyne-1,4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32167-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1606-85-5 | |
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Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-but-2-ynylenedioxydiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT85143CR | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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